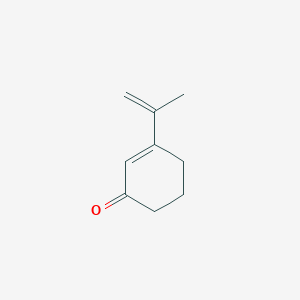

2-Cyclohexen-1-one, 3-(1-methylethenyl)-

Description

Properties

CAS No. |

61765-62-6 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

3-prop-1-en-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h6H,1,3-5H2,2H3 |

InChI Key |

UUNUZZWFOWJGBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC(=O)CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes exist for the preparation of 2-Cyclohexen-1-one, 3-(1-methylethenyl)-. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another route includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is yet another method .

Industrial Production Methods

Industrially, 2-Cyclohexen-1-one, 3-(1-methylethenyl)- is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(1-methylethenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions, particularly at the α-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like organocopper compounds and Grignard reagents are commonly employed.

Major Products Formed

Oxidation: Products can include various carboxylic acids and ketones.

Reduction: Alcohols and hydrocarbons are typical products.

Substitution: The major products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(1-methylethenyl)- has numerous applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon atom. This interaction can lead to the formation of various adducts and intermediates, which can further undergo different chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclohexenone Derivatives

Table 1: Structural and Molecular Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 2-Cyclohexen-1-one, 3-(1-methylethenyl)- | 61765-62-6 | C₉H₁₂O | 136.19 | 3-(isopropenyl) | α,β-unsaturated ketone |

| Isopiperitenone (3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-one) | 529-01-1 | C₁₀H₁₄O | 150.22 | 3-methyl, 6-(isopropenyl) | Bicyclic terpene derivative |

| (R)-Carvone (2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one) | 6485-40-1 | C₁₀H₁₄O | 150.22 | 2-methyl, 5-(isopropenyl) | Minty aroma; used in flavoring |

| 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- | 56671-85-3 | C₈H₁₁OI | 250.08 | 3-iodo, 5,5-dimethyl | Halogenated derivative |

Key Differences and Implications

Substituent Position Effects :

- 3-(1-Methylethenyl)- vs. This positional difference also alters conjugation in the enone system, affecting UV absorption and reactivity . Example: Carvone’s substituents at positions 2 and 5 enhance its stability in essential oils, contributing to its widespread use in fragrances .

Functional Group Variations :

- Halogenation: The iodo-substituted derivative (CAS 56671-85-3) exhibits higher molecular weight (250.08 g/mol) and polarizability, making it suitable for Suzuki coupling reactions, unlike the non-halogenated target compound .

- Methyl vs. Isopropenyl: Isopiperitenone (CAS 529-01-1) combines a methyl and isopropenyl group, increasing hydrophobicity (logP ~2.5) compared to the target compound (logP ~1.8), as inferred from similar structures in .

Physicochemical Properties

Table 3: Predicted Physical Properties

| Property | 3-(1-Methylethenyl)-2-cyclohexen-1-one | (R)-Carvone | Isopiperitenone |

|---|---|---|---|

| Boiling Point (°C) | ~235–240 (estimated) | 231 | 230–235 |

| Density (g/cm³) | ~0.95–1.0 | 0.96 | 0.93 |

| LogP (Octanol-Water) | ~1.8 | 2.5 | 2.7 |

| Topological Polar Surface Area (Ų) | 17.1 | 17.1 | 17.1 |

- Volatility : The target compound’s lower molecular weight (136.19 vs. 150.22 for carvone) suggests higher volatility, making it less persistent in environmental applications .

- Solubility: Similar polar surface areas (17.1 Ų) indicate comparable solubility in polar solvents like ethanol, but carvone’s higher logP enhances lipid solubility, favoring use in perfumery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.